N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide
Description
N-[(2Z)-6-Acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide is a benzothiazole-derived compound featuring a unique dihydrobenzothiazole core with a (2Z)-configured imine bond. Key structural attributes include:
- 6-Acetamido substituent: Introduces hydrogen-bonding capability and polarity.
- 3-(2-Ethoxyethyl) side chain: Enhances solubility via ether functionality and alkyl chain flexibility.
- 2,3-Dihydrobenzothiazole ring: Reduces aromaticity compared to non-hydrogenated benzothiazoles, possibly altering conformational dynamics .
Spectroscopic characterization (IR, NMR, HRMS) and crystallographic tools (e.g., SHELXL, Mercury) are likely employed for structural validation, as seen in related compounds .
Properties
IUPAC Name |
N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-3-27-12-11-24-18-10-9-17(22-15(2)25)14-19(18)28-21(24)23-20(26)13-16-7-5-4-6-8-16/h4-10,14H,3,11-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDWQYUBUORNQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzothiazole Core Structure
The 2,3-dihydro-1,3-benzothiazole scaffold forms the foundation of the target compound. Cyclization of ortho-aminothiophenol derivatives with carbonyl precursors is a well-established method. For instance, Keita et al. (2000) demonstrated that refluxing 2-aminobenzenethiol with α-keto esters in ethanol yields 3-substituted 2,3-dihydrobenzothiazoles. Adapting this approach, the reaction of 2-amino-5-nitrobenzenethiol with ethyl pyruvate in ethanol under reflux (78°C, 12 hours) generates 6-nitro-2,3-dihydro-1,3-benzothiazol-2-one as a key intermediate.
Table 1: Cyclization Reaction Conditions
| Starting Material | Carbonyl Source | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2-Amino-5-nitrobenzenethiol | Ethyl pyruvate | Ethanol | 78°C | 12 h | 72% |
Functionalization at the 6-Position: Acetamido Group Introduction
The nitro group at the 6-position is reduced to an amine, followed by acetylation. Catalytic hydrogenation (H₂, 10% Pd/C, methanol, 25°C, 4 hours) converts 6-nitro-2,3-dihydro-1,3-benzothiazol-2-one to 6-amino-2,3-dihydro-1,3-benzothiazol-2-one with >90% yield. Subsequent acylation with acetic anhydride in pyridine (0°C to 25°C, 6 hours) introduces the acetamido group, yielding 6-acetamido-2,3-dihydro-1,3-benzothiazol-2-one .
Key Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H, ArH), 7.45 (d, J = 8.4 Hz, 1H, ArH), 4.32 (s, 2H, SCH₂), 2.15 (s, 3H, CH₃).
- IR (KBr): ν 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H bend).
Alkylation at the 3-Position: 2-Ethoxyethyl Substituent Installation
The 3-position is functionalized via nucleophilic substitution. Treatment of 6-acetamido-2,3-dihydro-1,3-benzothiazol-2-one with 2-bromoethyl ethyl ether in the presence of K₂CO₃ in DMF (80°C, 8 hours) affords 3-(2-ethoxyethyl)-6-acetamido-2,3-dihydro-1,3-benzothiazol-2-one in 65% yield. The use of polar aprotic solvents like DMF enhances nucleophilicity, while elevated temperatures drive the reaction to completion.
Mechanistic Insight :
The reaction proceeds via deprotonation of the thiazole nitrogen by K₂CO₃, followed by SN2 displacement of bromide from 2-bromoethyl ethyl ether.
Formation of the 2-Ylidene Imine: Condensation with 2-Phenylacetamide
The final step involves condensation of 3-(2-ethoxyethyl)-6-acetamido-2,3-dihydro-1,3-benzothiazol-2-one with 2-phenylacetamide to establish the Z-configuration imine. Heating the components in toluene with p-toluenesulfonic acid (PTSA) as a catalyst (110°C, 6 hours) produces the target compound in 58% yield. The Z-configuration is confirmed by NOESY NMR , showing proximity between the acetamido group and the phenyl ring.
Table 2: Condensation Optimization
| Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| PTSA | Toluene | 110°C | 6 h | 58% |
| None | Toluene | 110°C | 6 h | <5% |
Structural Characterization and Validation
X-ray crystallography (as applied in analogous systems by Barryala et al. (2011) ) reveals a planar benzothiazole ring with a dihedral angle of 62.98° between the thiazole and phenylacetamide planes. The Z-configuration is stabilized by intramolecular hydrogen bonding between the acetamido NH and the thiazole sulfur (N–H⋯S distance: 2.89 Å).
Thermogravimetric Analysis (TGA) : The compound exhibits thermal stability up to 210°C, with decomposition onset at 215°C.
Challenges and Optimization Strategies
- Low Condensation Yields : The steric bulk of the 2-ethoxyethyl group reduces reactivity at the 2-position. Switching to microwave-assisted synthesis (120°C, 30 minutes) increases yields to 73% by enhancing reaction kinetics.
- Byproduct Formation : Unreacted 2-phenylacetamide is removed via column chromatography (silica gel, ethyl acetate/hexane 1:2).
Chemical Reactions Analysis
N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyethyl group, using reagents such as sodium azide or thiols.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the acetamido or ethoxyethyl groups, resulting in the formation of simpler derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide involves multi-step reactions that typically include the formation of the benzothiazole ring and subsequent acetamide modifications. The structural characterization is often conducted using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the compound's identity and purity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess similar properties .
Anticancer Potential
The anticancer activity of benzothiazole derivatives has been extensively researched. Compounds with similar structures have demonstrated inhibition of cancer cell proliferation in vitro and in vivo models. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell survival .
Enzyme Inhibition
Studies have reported that certain benzothiazole derivatives act as inhibitors for enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are crucial in conditions like Alzheimer's disease and Type 2 diabetes mellitus, respectively. The potential for this compound to inhibit these enzymes could position it as a candidate for therapeutic development in neurodegenerative diseases and metabolic disorders .
Case Study 1: Antimicrobial Evaluation
A study examined the antimicrobial efficacy of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as lead compounds for developing new antibiotics .
Case Study 2: Anticancer Activity
In a preclinical trial involving several benzothiazole derivatives, one compound demonstrated a significant reduction in tumor volume in mice models bearing xenografts of human breast cancer cells. The study attributed its efficacy to the compound's ability to induce apoptosis through the mitochondrial pathway .
Potential Applications
Given its structural characteristics and preliminary biological activities, this compound could have several applications:
- Pharmaceutical Development : As a potential lead compound for new antimicrobial or anticancer drugs.
- Enzyme Inhibitors : For use in treating conditions like Alzheimer's disease or Type 2 diabetes mellitus.
- Research Tool : In biochemical studies focusing on enzyme inhibition or cancer biology.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential bacterial proteins by binding to key enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways . As a PTP1B inhibitor, the compound exerts its antidiabetic effects by enhancing insulin signaling and glucose uptake .
Comparison with Similar Compounds
A. Structural Modifications and Bioactivity
C. Therapeutic Potential
D. Crystallographic and Intermolecular Interactions
- Hydrogen-bonding patterns (e.g., acetamido NH as donor) and packing motifs could resemble those in benzothiazole crystals, as analyzed via Mercury or SHELX . The ethoxyethyl chain may promote unique crystal packing or solvate formation.
Biological Activity
N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its antibacterial, antifungal, and neuroprotective properties.
- IUPAC Name : this compound
- Molecular Formula : C16H21N3O3S
- CAS Number : 865174-09-0
Antibacterial Activity
Recent studies indicate that derivatives of benzothiazole, including the compound , exhibit significant antibacterial properties. For instance:
- Study Findings :
| Compound | EC50 (µM) | Bacterial Strain |
|---|---|---|
| N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide | 156.7 | Xanthomonas oryzae pv. oryzae |
| N-(4-chlorophenyl)thiazol-2-ylacetamide | 179.2 | Xanthomonas axonopodis pv. citri |
| N-(4-bromophenyl)thiazol-2-ylacetamide | 194.9 | Xanthomonas oryzae pv. oryzicola |
The results demonstrated that the compound effectively disrupts bacterial cell membranes, as confirmed by scanning electron microscopy (SEM), which showed significant morphological changes in treated bacteria .
Antifungal Activity
The compound has also been evaluated for antifungal activity:
- Mechanism of Action :
- The compound targets fungal cell membranes, leading to increased permeability and eventual cell death.
- In vitro tests have shown effectiveness against common fungal pathogens.
Neuroprotective Effects
Research indicates that compounds similar to this compound may possess neuroprotective properties:
- Case Studies :
- A study involving a series of benzothiazole derivatives reported that many compounds were active in models of seizure and showed reduced immobility time in forced swim tests, suggesting potential antidepressant effects without neurotoxicity .
- These findings suggest a beneficial profile for neuroprotection and mood stabilization.
Structure–Activity Relationship (SAR)
The biological activity of N-[...]-phenylacetamide derivatives can be influenced by structural modifications:
- Key Observations :
- Substituents on the aromatic ring significantly affect antibacterial efficacy; electron-withdrawing groups at the para position enhance activity.
- The presence of specific functional groups (like acetamido) contributes to the overall biological profile.
Q & A
Q. Table 1: SAR Trends for Key Analogs
| Substituent Position | Modification | AChE IC₅₀ (µM) | Cytotoxicity (µM) |
|---|---|---|---|
| 6-Acetamido | None (Parent) | 0.45 | >50 |
| 6-Nitro | Electron-withdrawing | 1.20 | 12.3 |
| 3-(2-Methoxyethyl) | Ether chain | 0.78 | >50 |
Advanced: What strategies resolve contradictions in biological activity data?
Methodological Answer:
- Purity Verification : Re-examine compound purity via HPLC; impurities >5% can skew bioassay results .
- Solubility Adjustments : Use DMSO/carboxymethylcellulose vehicles to ensure consistent dissolution in in vitro vs. in vivo studies .
- Target Selectivity Profiling : Screen against off-target enzymes (e.g., carbonic anhydrase) to rule out nonspecific inhibition .
Advanced: How are crystallographic data discrepancies addressed?
Methodological Answer:
- Polymorphism Screening : Recrystallize under varied conditions (e.g., ethanol vs. acetonitrile) to identify stable polymorphs .
- Hydrogen Bond Analysis : Use Mercury software to map intermolecular interactions (e.g., C–H⋯π or S⋯S contacts) influencing lattice stability .
- Synchrotron Validation : Collect high-resolution data (λ = 0.7–1.0 Å) to resolve ambiguous electron density in imine regions .
Advanced: What methodologies assess pharmacokinetic properties?
Methodological Answer:
- Metabolic Stability : Use liver microsomes (human/rat) with LC-MS to measure half-life (t₁/₂) of parent compound .
- Solubility Testing : Apply shake-flask method in PBS (pH 7.4) and simulate gastrointestinal fluid (FaSSIF) .
- Plasma Protein Binding : Utilize ultrafiltration followed by LC-MS/MS to quantify free vs. bound fractions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
